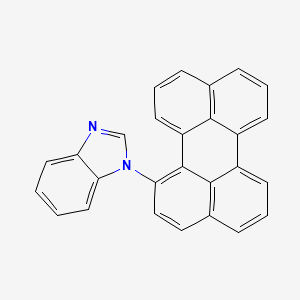
1-(Perylen-1-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Perylen-1-yl)-1H-benzimidazole is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a perylene moiety attached to a benzimidazole ring, which imparts distinct photophysical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Perylen-1-yl)-1H-benzimidazole typically involves the condensation of perylene derivatives with benzimidazole precursors. One common method includes the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with o-phenylenediamine under high-temperature conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Perylen-1-yl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized perylene derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated or alkylated benzimidazole compounds.
Scientific Research Applications
1-(Perylen-1-yl)-1H-benzimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong luminescent properties.
Biology: Employed in bioimaging and as a marker for studying cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.
Mechanism of Action
The mechanism of action of 1-(Perylen-1-yl)-1H-benzimidazole is primarily based on its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate the compound’s incorporation into biological systems and its ability to act as a fluorescent marker. The pathways involved include the excitation of the perylene moiety, leading to fluorescence emission, which can be detected and analyzed for various applications .
Comparison with Similar Compounds
Carbazole: Another aromatic compound with similar photophysical properties.
Pyrene: Known for its strong fluorescence and used in similar applications.
Anthracene: Exhibits comparable luminescent properties and is used in organic electronics
Uniqueness: 1-(Perylen-1-yl)-1H-benzimidazole stands out due to its unique combination of a perylene moiety and a benzimidazole ring, which imparts enhanced stability, strong fluorescence, and versatile reactivity. This makes it particularly valuable in applications requiring robust and highly luminescent materials.
Properties
CAS No. |
154451-94-2 |
|---|---|
Molecular Formula |
C27H16N2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-perylen-1-ylbenzimidazole |
InChI |
InChI=1S/C27H16N2/c1-2-13-23-22(12-1)28-16-29(23)24-15-14-18-8-4-10-20-19-9-3-6-17-7-5-11-21(25(17)19)27(24)26(18)20/h1-16H |
InChI Key |
PHVPFFSXIBMWBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=C4C5=CC=CC6=C5C(=CC=C6)C7=CC=CC(=C74)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide](/img/structure/B12559973.png)

![Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane](/img/structure/B12559987.png)
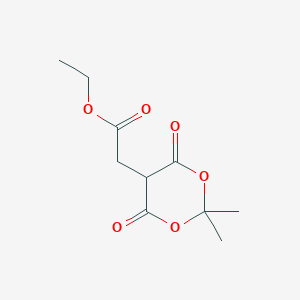
![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)
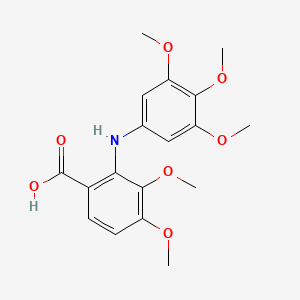
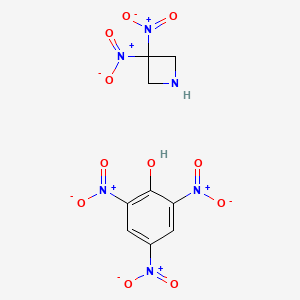
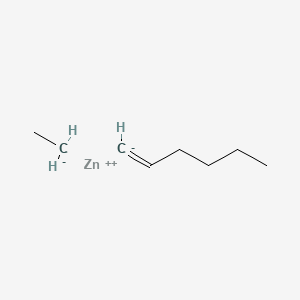
![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)
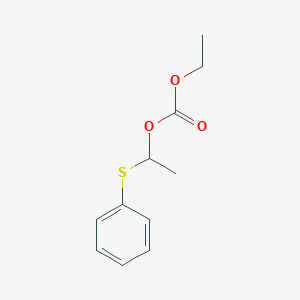
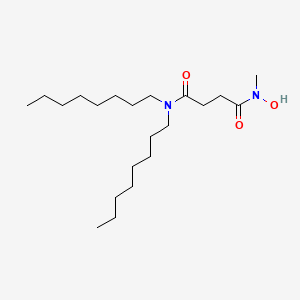
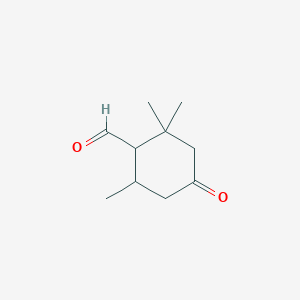
![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)
